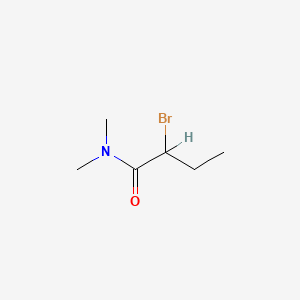

2-bromo-N,N-dimethylbutanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of two antipyrine derivatives with bromine and chlorine substituents. These compounds are synthesized in good yields and characterized spectroscopically. Similarly, paper describes the synthesis of bromo aromatic compounds using a novel bromination agent, which suggests that similar methods could potentially be applied to the synthesis of 2-bromo-N,N-dimethylbutanamide. Paper details the synthesis of a bromomethylated bicyclic sulfonamide derivative, indicating that bromination reactions are a common synthetic approach for introducing bromine into organic molecules.

Molecular Structure Analysis

The molecular structure of brominated compounds is often complex and can be influenced by the presence of the bromine atom. Paper provides an X-ray structure characterization of the synthesized compounds, showing that they crystallize in the monoclinic P21/c space group. The presence of bromine likely affects the molecular geometry and packing in the crystal lattice. Paper discusses the conformational analysis of a brominated benzanthrone derivative, which could be relevant to understanding the conformational preferences of 2-bromo-N,N-dimethylbutanamide.

Chemical Reactions Analysis

The reactivity of brominated compounds is an important aspect of their chemical behavior. Paper explores the selective bromination of aromatic compounds, which could be related to the reactivity of the bromine atom in 2-bromo-N,N-dimethylbutanamide. The presence of bromine can facilitate further chemical transformations, such as substitutions or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. Paper uses Hirshfeld surface analysis and DFT calculations to analyze the solid-state structures of the synthesized compounds, which are stabilized by hydrogen bonds and π-interactions. Paper investigates the spectroscopic properties of a brominated benzanthrone derivative, finding that the bromine substituent does not participate in the formation of absorption and fluorescence spectra. These studies suggest that the physical and chemical properties of 2-bromo-N,N-dimethylbutanamide would likely be influenced by intermolecular interactions and the electronic effects of the bromine atom.

Applications De Recherche Scientifique

Herbicidal Activity : One study investigated the herbicidal activity of N-Benzyl-butanamides, including optically active N-benzylbutanamides, against plants like Scirpus juncoides and Echinochloa crus-galli. The crystal structure and herbicidal activity of these compounds, including N-(l'-methyl-l'-phenylethyl)-2-bromo-3,3-dimethylbutanamide, were examined. It was found that specific configurations at the acid and amine moieties were essential for high herbicidal activity (Osamu et al., 2010).

Spectroscopic Properties : Another research focused on the geometrical structure, electronic properties, absorption, and fluorescence spectra of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone. This study provided insights into the absorption and fluorescence spectra of this compound, highlighting the significant Stokes shift and the role of substitute groups in the formation of these spectra (E. Kirilova et al., 2018).

Reactivity in Chemical Reactions : A study on the reactivity of free radicals demonstrated that 2-bromo-2, 3-dimethylbutane, which is structurally similar to 2-bromo-N,N-dimethylbutanamide, undergoes decomposition in the presence of certain reagents, leading to various chemical transformations. This research contributes to our understanding of the reactivity of such compounds in free radical reactions (Y. Liu, 1956).

Halogenation Reactions : The use of N-Halo-2-oxazolidinones in halogenation reactions of compounds like 2,3-dimethylbutane was investigated, providing insights into the selectivities and mechanisms of these reactions. Understanding these reactions is crucial for applications in organic synthesis (T. Migita et al., 1981).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of 2-bromo-N,N-dimethylbutanamide involves intramolecular halogen transfer via halonium ion intermediates . A potential energy surface scan using DFT calculation for CH2–N bond cleavage process of protonated 2-bromo-N,N-dimethylbutanamide supports the formation of this intermediate . The bromonium ion intermediate-involved halogen transfer mechanism is supported by an examination of the ion/molecule reaction between isolated ethylenebromonium ion .

Propriétés

IUPAC Name |

2-bromo-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWWOIPEHSLORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959996 | |

| Record name | 2-Bromo-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N,N-dimethylbutanamide | |

CAS RN |

39221-60-8 | |

| Record name | 2-Bromo-N,N-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39221-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039221608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,N-dimethylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)